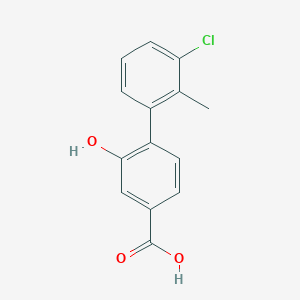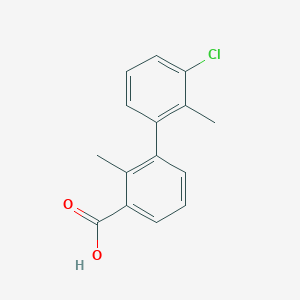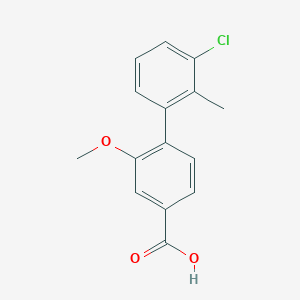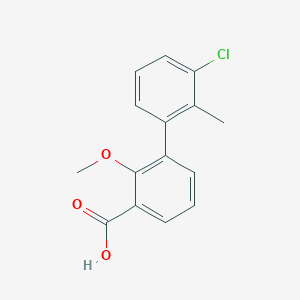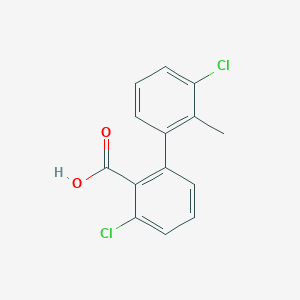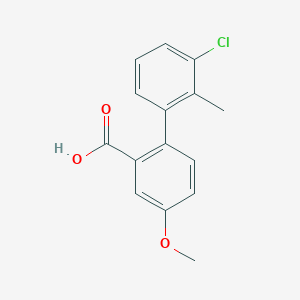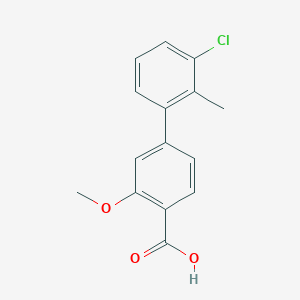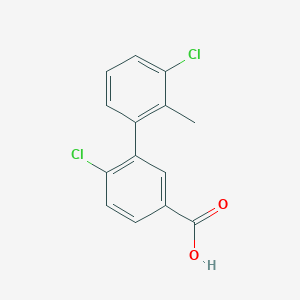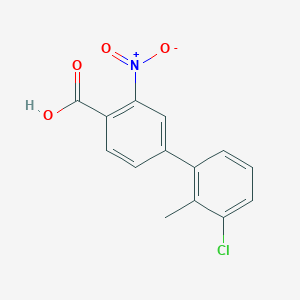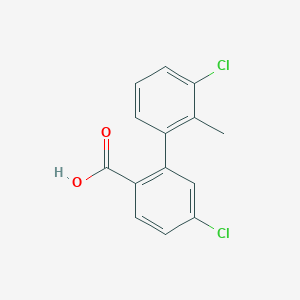
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, or 4-CPMBA, is a synthetic compound with a wide range of uses in the laboratory and scientific research. It is a useful reagent for organic synthesis and is used as a starting material for the preparation of several compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.
Applications De Recherche Scientifique
4-CPMBA is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lacosamide. It is also used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a substrate for the synthesis of bioactive compounds. Additionally, 4-CPMBA is used in the synthesis of fluorescent probes for use in fluorescence microscopy.
Mécanisme D'action
4-CPMBA has a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to the reduction of inflammation and pain. Additionally, 4-CPMBA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory mediators. Inhibition of 5-LOX leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
4-CPMBA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-CPMBA has been shown to have anti-bacterial, anti-viral, and anti-fungal activity. It is also an antioxidant, which means it can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-CPMBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a potent inhibitor of COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in inflammation and other physiological processes. However, there are some limitations to using 4-CPMBA in laboratory experiments. It has a relatively short shelf life, and it is sensitive to light and heat. Additionally, it can be toxic if ingested.
Orientations Futures
There are several potential future directions for 4-CPMBA research. One potential direction is to further study its anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore its potential use as an antibiotic or antiviral agent. Additionally, research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use as a food preservative or antioxidant.
Méthodes De Synthèse
4-CPMBA can be synthesized via a two-step method. The first step is the condensation of 3-chloro-2-methylphenol and 4-chlorobenzoic acid, which is catalyzed by a base such as sodium hydroxide. This reaction yields 4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid as the major product. The second step is the purification of the crude product, which can be done by recrystallization.
Propriétés
IUPAC Name |
4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRZJJPUNVJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690281 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-99-4 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

